Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate or 3-(2-chloro-6-fluorophenyl)-2-carboxypropanoate.
Reduction: Formation of 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The hydroxy group can participate in hydrogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
- Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate
- Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate
- Methyl 3-(2-bromophenyl)-2-hydroxypropanoate
Comparison: Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance the compound’s chemical stability and reactivity compared to its mono-substituted analogs. Additionally, the specific positioning of these substituents can influence the compound’s overall electronic properties and interactions with molecular targets.
Biological Activity
Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H12ClF O3
- Molecular Weight : 246.67 g/mol
- CAS Number : 1181740-56-6
- IUPAC Name : this compound
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It has been suggested that the compound interacts with certain receptors, potentially impacting signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Recent studies have indicated that this compound possesses significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.4 | Induction of apoptosis via caspase activation |
A549 (Lung) | 7.2 | Inhibition of cell proliferation |
HeLa (Cervical) | 4.8 | Disruption of mitochondrial function |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Anti-inflammatory Mechanism :
Properties
Molecular Formula |
C10H10ClFO3 |
---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9,13H,5H2,1H3 |
InChI Key |
IHAKZNKYCYEOIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=CC=C1Cl)F)O |
Origin of Product |
United States |
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